molecular formula C13H18ClNO B099593 2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino- CAS No. 17191-84-3

2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-

Cat. No. B099593
CAS RN: 17191-84-3
M. Wt: 239.74 g/mol
InChI Key: LWMGJOOWFUDHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-, also known as Chlorphenamidine, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme, dihydrofolate reductase, which is essential for the synthesis of DNA, RNA, and proteins. The compound has been used in various scientific studies to investigate the mechanism of action of dihydrofolate reductase inhibitors, as well as its potential therapeutic applications.

Mechanism Of Action

2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine inhibits the enzyme dihydrofolate reductase by binding to its active site and preventing the conversion of dihydrofolate to tetrahydrofolate. This results in the inhibition of DNA, RNA, and protein synthesis, which ultimately leads to cell death.

Biochemical And Physiological Effects

2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine has been shown to have potent anti-proliferative effects on cancer cells in vitro. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been shown to have anti-inflammatory effects, which makes it a potential therapeutic agent for various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine in lab experiments is its potency as an inhibitor of dihydrofolate reductase. This makes it a valuable tool for investigating the role of the enzyme in various biological processes. However, one of the limitations of using the compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine. One potential area of investigation is the development of new dihydrofolate reductase inhibitors based on the structure of the compound. Another area of research is the investigation of the potential therapeutic applications of 2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine in cancer treatment and inflammatory diseases. Additionally, further studies are needed to investigate the potential toxicity of the compound and its effects on normal cells.

Synthesis Methods

2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine can be synthesized through a multi-step process that involves the reaction of p-chloroaniline with tert-butylamine, followed by the reaction with 2-bromo-2-methylpropane and then with acetone. The final product is obtained through a purification process using column chromatography.

Scientific Research Applications

2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-dine has been extensively used in scientific research to investigate the mechanism of action of dihydrofolate reductase inhibitors. It has been found to be a potent inhibitor of the enzyme, which makes it a valuable tool for studying the role of dihydrofolate reductase in various biological processes. The compound has also been used in studies to investigate the potential therapeutic applications of dihydrofolate reductase inhibitors in cancer treatment.

properties

CAS RN

17191-84-3

Product Name

2-Propanone, 1-(p-chlorophenyl-tert-butyl)amino-

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

1-[[1-(4-chlorophenyl)-2-methylpropan-2-yl]amino]propan-2-one

InChI

InChI=1S/C13H18ClNO/c1-10(16)9-15-13(2,3)8-11-4-6-12(14)7-5-11/h4-7,15H,8-9H2,1-3H3

InChI Key

LWMGJOOWFUDHTI-UHFFFAOYSA-N

SMILES

CC(=O)CNC(C)(C)CC1=CC=C(C=C1)Cl

Canonical SMILES

CC(=O)CNC(C)(C)CC1=CC=C(C=C1)Cl

Other CAS RN

17191-84-3

synonyms

1-(p-Chloro-α,α-dimethylphenethylamino)propan-2-one

Origin of Product

United States

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